molecular formula C19H28N4O2 B10827370 Adb-butinaata

Adb-butinaata

Cat. No.: B10827370
M. Wt: 344.5 g/mol
InChI Key: IVLNLVKDTBQFAN-QGZVFWFLSA-N
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Description

ADB-BUTINAATA is a synthetic cannabinoid compound that has gained attention in recent years due to its potent effects and use as a designer drug. It is structurally similar to other synthetic cannabinoids and acts as a potent agonist at cannabinoid receptors. The compound is known for its high binding affinity to cannabinoid receptors CB1 and CB2, making it a subject of interest in both scientific research and forensic investigations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ADB-BUTINAATA involves several key steps, starting with the preparation of the indazole core. The indazole is then functionalized with a butyl group and a carboxamide moiety. The final product is obtained through a series of reactions including amination, acylation, and cyclization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. Safety measures are also implemented to handle the potentially hazardous chemicals and reactions involved in the synthesis .

Chemical Reactions Analysis

Types of Reactions

ADB-BUTINAATA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH to optimize the reaction outcomes .

Major Products

The major products formed from these reactions include hydroxylated and dihydrodiol metabolites, which are often analyzed in forensic and toxicological studies to detect the presence of this compound in biological samples .

Scientific Research Applications

ADB-BUTINAATA has several scientific research applications:

    Chemistry: Used as a reference standard in analytical chemistry to develop detection methods for synthetic cannabinoids.

    Biology: Studied for its interactions with cannabinoid receptors and its effects on cellular signaling pathways.

    Medicine: Investigated for its potential therapeutic effects and adverse reactions, contributing to the understanding of synthetic cannabinoid toxicity.

    Industry: Utilized in the development of new synthetic cannabinoids with improved safety profiles and efficacy.

Mechanism of Action

ADB-BUTINAATA exerts its effects by binding to cannabinoid receptors CB1 and CB2 with high affinity. As a full agonist, it activates these receptors, leading to various physiological and psychological effects. The activation of CB1 receptors in the central nervous system is associated with euphoria, sedation, and altered perception, while CB2 receptor activation affects immune response and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ADB-BUTINAATA is unique due to its specific structural modifications, which result in distinct binding affinities and metabolic pathways compared to other synthetic cannabinoids. Its high potency and rapid metabolism make it a challenging compound to detect and study, highlighting the need for advanced analytical techniques .

Properties

Molecular Formula

C19H28N4O2

Molecular Weight

344.5 g/mol

IUPAC Name

(2S)-2-[[2-(1-butylindazol-3-yl)acetyl]amino]-3,3-dimethylbutanamide

InChI

InChI=1S/C19H28N4O2/c1-5-6-11-23-15-10-8-7-9-13(15)14(22-23)12-16(24)21-17(18(20)25)19(2,3)4/h7-10,17H,5-6,11-12H2,1-4H3,(H2,20,25)(H,21,24)/t17-/m1/s1

InChI Key

IVLNLVKDTBQFAN-QGZVFWFLSA-N

Isomeric SMILES

CCCCN1C2=CC=CC=C2C(=N1)CC(=O)N[C@H](C(=O)N)C(C)(C)C

Canonical SMILES

CCCCN1C2=CC=CC=C2C(=N1)CC(=O)NC(C(=O)N)C(C)(C)C

Origin of Product

United States

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